molecular formula C23H34N6O2 B10837807 2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

Cat. No.: B10837807
M. Wt: 426.6 g/mol
InChI Key: KQDBQKHPLFHNIW-NYUBLWNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of LY525327 involves several key steps:

    Starting Materials: The synthesis begins with the preparation of decahydro-isoquinoline derivatives.

    Reaction Conditions:

    Industrial Production: Industrial-scale production of LY525327 would require optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

LY525327 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving the tetrazole ring, can lead to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

    Major Products: The major products depend on the specific reaction conditions but generally include modified isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

LY525327 exerts its effects primarily through antagonism of the metabotropic glutamate receptor 5 (mGluR5) . This receptor is involved in various signaling pathways, including the calcium signaling pathway and the neuroactive ligand-receptor interaction pathway. By inhibiting mGluR5, LY525327 modulates neuronal excitability and reduces pain perception.

Comparison with Similar Compounds

LY525327 can be compared with other compounds targeting the metabotropic glutamate receptor 5:

Properties

Molecular Formula

C23H34N6O2

Molecular Weight

426.6 g/mol

IUPAC Name

2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C23H34N6O2/c1-3-15(4-2)14-31-23(30)21-12-17-11-18(10-9-16(17)13-24-21)25-20-8-6-5-7-19(20)22-26-28-29-27-22/h5-8,15-18,21,24-25H,3-4,9-14H2,1-2H3,(H,26,27,28,29)/t16-,17+,18-,21-/m0/s1

InChI Key

KQDBQKHPLFHNIW-NYUBLWNDSA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)NC3=CC=CC=C3C4=NNN=N4

Canonical SMILES

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)NC3=CC=CC=C3C4=NNN=N4

Origin of Product

United States

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